molecular formula C12H17BrClNO2S B1379041 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride CAS No. 1864053-80-4

4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride

Cat. No.: B1379041
CAS No.: 1864053-80-4
M. Wt: 354.69 g/mol
InChI Key: FXSISGQHCLHHQV-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H17BrClNO2S and a molecular weight of 354.69 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a bromophenyl group attached to a sulfonyl group and a cyclohexan-1-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride typically involves multiple steps, including the formation of the bromophenyl sulfonyl intermediate and its subsequent reaction with cyclohexan-1-amine. Common synthetic routes may involve:

    Suzuki–Miyaura coupling: This reaction is used to form the carbon-carbon bond between the bromophenyl group and the sulfonyl group.

    Amine coupling: The cyclohexan-1-amine is then coupled with the bromophenyl sulfonyl intermediate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine.

    4-[(4-Methylphenyl)sulfonyl]cyclohexan-1-amine hydrochloride: Similar structure but with a methyl group instead of bromine.

Uniqueness

4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further chemical modifications, making this compound a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-(4-bromophenyl)sulfonylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S.ClH/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSISGQHCLHHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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